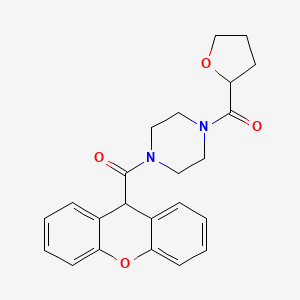![molecular formula C19H18N2O3S2 B4184586 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide
Descripción general
Descripción
5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide, also known as MTS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide acts as a competitive inhibitor of PKC, binding to the enzyme's ATP-binding site and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKC, resulting in altered cellular processes. 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide in lab experiments is its specificity for PKC, which allows for the investigation of the role of this enzyme in various cellular processes. 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide is also relatively easy to synthesize and has a high purity, making it a reliable tool for research. However, one limitation of using 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are many future directions for the use of 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide in scientific research. One area of interest is the investigation of the role of PKC in aging and age-related diseases, such as Alzheimer's disease. 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide could also be used to study the effects of PKC inhibition on immune cell function and the development of autoimmune diseases. Additionally, the development of more specific and potent PKC inhibitors could lead to the development of new therapies for cancer and other diseases.
Aplicaciones Científicas De Investigación
5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, and its specificity for PKC has been confirmed through various experiments. 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide has been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases, among others.
Propiedades
IUPAC Name |
5-methyl-N-[4-(methylsulfamoyl)phenyl]-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-18(14-6-4-3-5-7-14)17(12-25-13)19(22)21-15-8-10-16(11-9-15)26(23,24)20-2/h3-12,20H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNWDCAPZHKEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4184505.png)
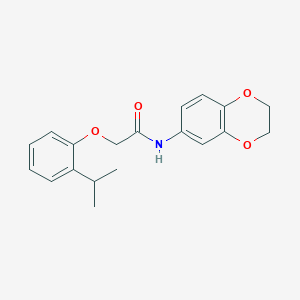
![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4184522.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide](/img/structure/B4184528.png)
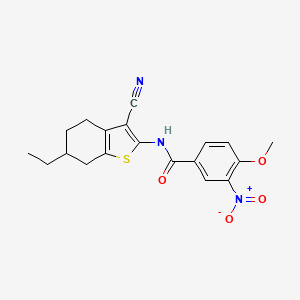
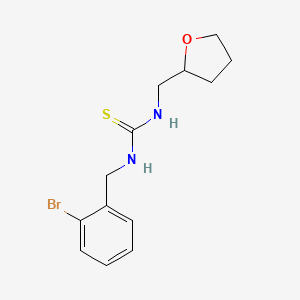
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B4184583.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)
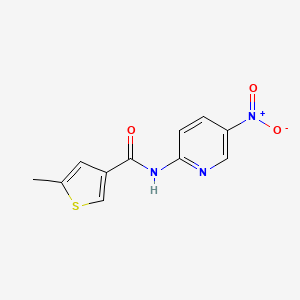
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)
